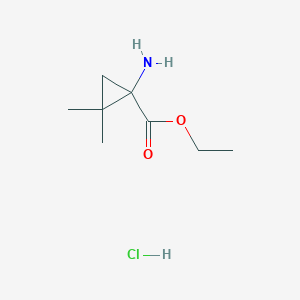
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide, also known as DTBM-THIO, is a small molecule that has gained attention in the scientific community due to its potential applications in various research fields. It belongs to the class of isoindolinones and has a molecular weight of 426.5 g/mol.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research on compounds with complex biochemical profiles, such as those with antioxidant, anti-inflammatory, and anticancer properties, is extensive. For example, compounds like Gallic acid and Chlorogenic acid (CGA) have been studied for their powerful anti-inflammatory properties and potential in treating various diseases due to their ability to modulate lipid metabolism and glucose levels, which could be relevant to the pharmacological applications of complex compounds like the one (Bai et al., 2020); (Naveed et al., 2018).
Biochemical and Molecular Mechanisms
The biochemical and molecular mechanisms underlying the actions of pharmacologically active compounds are crucial for their therapeutic application. Studies on enzymes and their dynamics, such as those involving p-hydroxybenzoate hydroxylase, offer insights into how similar compounds might interact at the molecular level, influencing electron transport and oxidative phosphorylation, which are critical for understanding the molecular basis of potential therapeutic actions (Entsch et al., 2005).
Wirkmechanismus
Target of Action
The primary target of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is the enzyme NUDT5, which plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide: interacts with NUDT5 at the molecular level, blocking hormone signaling in breast cancer cells . The compound NPD-12, a derivative of this compound, showed the highest molecular binding energy, interacting more effectively than the reference drug 5-FU .
Biochemical Pathways
The biochemical pathways affected by N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide are primarily related to hormone signaling in breast cancer cells . By inhibiting NUDT5, the compound disrupts these pathways, potentially leading to a decrease in the proliferation of cancer cells .
Result of Action
The result of the action of N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide is a potential decrease in the proliferation of breast cancer cells . In vitro studies have shown that some derivatives of this compound are effectively cytotoxic against MCF7 cells .
Eigenschaften
IUPAC Name |
N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-26-12-7-9(8-13(27-2)15(12)28-3)16(23)22-19(29)20-11-6-4-5-10-14(11)18(25)21-17(10)24/h4-8H,1-3H3,(H,21,24,25)(H2,20,22,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMHCGRUVHQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2568861.png)






![2,4,5-trimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2568875.png)




![N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2568882.png)
